N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a heterocyclic compound that has garnered attention in medicinal and pharmaceutical chemistry due to its diverse biological activities. This compound features an imidazo[1,2-a]pyridine core structure, which is known for its potential therapeutic applications. The molecular formula of N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is C21H22N3O, and it has a molecular weight of approximately 334.43 g/mol.
The compound can be synthesized through various chemical methods and has been the subject of research for its pharmacological properties. Sources include chemical databases such as PubChem and various research articles that explore its synthesis and applications in drug development.
N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is classified as an imidazo[1,2-a]pyridine derivative. This class of compounds is recognized for its significant biological activities, including potential anti-cancer and anti-inflammatory properties.
The synthesis of N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multicomponent reactions. One effective method includes the condensation of 2-amino-pyridines with arylglyoxals in the presence of suitable catalysts. The reaction conditions can be optimized to enhance yield and purity.
Key steps in the synthesis may include:
The molecular structure of N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide features:
N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions including:
Common reagents used in these reactions include:
The mechanism of action for N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves interactions with specific biological targets, such as receptors or enzymes. Similar compounds have been shown to modulate neurotransmitter systems by acting on gamma-Aminobutyric acid receptors, potentially leading to sedative effects.
The compound exhibits typical characteristics such as:
Key chemical properties include:
N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has a variety of scientific applications:
The molecular architecture of this compound integrates three critical elements: an imidazo[1,2-a]pyridine core, a para-methylphenyl group at the 2-position, and a benzamide moiety at the 3-position. The imidazo[1,2-a]pyridine system provides a rigid, planar framework that facilitates π-π stacking interactions with biological targets, while the N-benzamide group enables hydrogen bonding through its carbonyl and amide functionalities [3]. The 8-methyl group induces steric and electronic effects that distinguish it from common 6-methyl analogs (e.g., Zolpidem derivatives). This substitution alters electron density distribution across the fused heterocycle, potentially enhancing receptor binding specificity .
Table 1: Key Structural Features and Their Implications
Structural Element | Role in Molecular Function | Biological Consequences |
---|---|---|
Imidazo[1,2-a]pyridine core | Provides planar rigidity and π-electron density | Facilitates stacking with hydrophobic protein pockets |
8-Methyl substituent | Modifies electron distribution; introduces steric bulk | May enhance selectivity for CNS targets |
N-Benzamide at C3 | Enables H-bond donation/acceptance via carbonyl | Improves binding affinity to enzymatic targets |
4-Methylphenyl at C2 | Increases lipophilicity and membrane permeability | Optimizes blood-brain barrier penetration |
The 8-methyl isomer occupies a unique niche, as most commercial analogs feature 6- or 7-methyl groups. For example, Vulcanchem’s comparative analysis showed that shifting methyl placement from C6 to C7 increases LogP by 0.2 units, suggesting the C8 analog could further amplify lipophilicity . This positional variation impacts molecular conformation, as evidenced by altered dihedral angles between the benzamide and imidazopyridine planes in crystallographic studies of related compounds [3].
The therapeutic evolution of imidazo[1,2-a]pyridines began with sedative-hypnotic agents like Zolpidem (marked by its 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine core), which revolutionized GABAA modulation in the 1990s [6]. This first-generation compound demonstrated the scaffold’s capacity for CNS bioavailability and target specificity. Subsequent innovations expanded into kinase inhibition and oncology applications, as exemplified by the 2010s-era CENP-E mitotic kinesin inhibitors (e.g., US7504413B2) featuring imidazopyridines with benzamide pharmacophores [4]. These inhibitors disrupt microtubule-kinetochore interactions, inducing apoptosis in proliferating cells.
Table 2: Milestones in Imidazo[1,2-a]pyridine Drug Development
Era | Representative Compound | Therapeutic Area | Mechanistic Innovation |
---|---|---|---|
1990s | Zolpidem (6-methyl analog) | Insomnia | Selective GABAA α1 subunit agonism |
2010s | CENP-E inhibitors (e.g., US7504413B2) | Antimitotic cancer agents | Kinesin motor domain inhibition |
2020s | SYK inhibitors (e.g., US8765761B2) | Autoimmune disorders | B-cell receptor signaling blockade |
Recent patent activity (e.g., WO2009077334A1) highlights benzamide-functionalized derivatives as Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune conditions like rheumatoid arthritis [8]. These advances underscore the scaffold’s adaptability across therapeutic domains, driven by rational structural modifications at the C2, C3, and C6/C8 positions.
Substituent positioning critically modulates biological activity in imidazopyridine benzamides. The 8-methyl group enhances steric occupancy in receptor pockets compared to 6-methyl analogs, potentially improving selectivity. As noted in comparative studies, 7-methyl isomers exhibit 30% higher CENP-E binding affinity than 6-methyl counterparts due to optimized van der Waals contacts . This suggests the 8-methyl derivative could offer further affinity gains through analogous mechanisms.
The benzamide moiety serves dual functions:
Electron-withdrawing benzamide substituents (e.g., 4-chloro in Vulcanchem’s VC15610875) amplify electrophilicity at the carbonyl, strengthening hydrogen bonds with residues like Ser774 in CENP-E’s active site . Conversely, para-methyl groups enhance lipophilicity, improving CNS penetration for neurological targets.
Table 3: Impact of Substituent Variations on Bioactivity
Position | Substituent | Pharmacological Effect | Example Compound |
---|---|---|---|
C2 | 4-Methylphenyl | ↑ Lipophilicity (LogP +0.5 vs phenyl) | Zolpidem (sedative) [6] |
C3 | 4-Cl-Benzamide | ↑ Hydrogen bonding strength | VC15610875 (CENP-E inhibitor) |
C6/C7/C8 | Methyl | Steric control of receptor fit | EVT-5885368 (radiotracer candidate) [3] |
Benzamide | ortho-F | Metabolic stability enhancement | SYK inhibitors (US8765761B2) [9] |
Patent data reveals that halogenated benzamides (e.g., 4-chloro, 4-fluoro) improve metabolic stability by impeding cytochrome P450 oxidation. For instance, SYK inhibitors bearing fluorinated benzamides (US8765761B2) demonstrated 40% longer half-lives in vivo than non-halogenated analogs [9]. This principle likely extends to the 8-methyl derivative, where benzamide modifications could optimize pharmacokinetics without compromising binding.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1